Structural Differentiation from the 2-Methyl Analog for PIM Kinase Targeting
The target compound, lacking a 2-methyl substituent on the pyrimidine ring, presents a distinct shape and potential hydrogen-bonding acceptor pattern compared to 2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775384-87-6) . SAR analysis of 288 azole-based PIM inhibitors from the US9321756 patent demonstrates that modifications at the pyrimidine 2-position significantly impact both PIM-1 potency and kinase selectivity [1]. The absence of the 2-methyl group in this compound while retaining the trifluoromethyl and 4-piperidinyl linker is a structurally verifiable differentiator.
| Evidence Dimension | Chemical Structure (Pyrimidine Substitution) |
|---|---|
| Target Compound Data | Pyrimidine core with 6-trifluoromethyl and no 2-substituent |
| Comparator Or Baseline | Analog with 2-methyl and 6-trifluoromethyl substituents (CAS 1775384-87-6) |
| Quantified Difference | Qualitative structural difference; SAR data indicates variable but unquantified impact on PIM potency |
| Conditions | Structural analysis; SAR context from patent US9321756 |
Why This Matters
For researchers aiming to reproduce or build upon specific PIM kinase inhibition data, using the correct des-methyl analog is essential to avoid off-target effects or potency shifts introduced by the methyl group.
- [1] Cresset Group, "Rapid interpretation of patent SAR using Forge: Application to PIM-1 Selection and processing of 288 compounds from US9321756", March 27, 2019. View Source
